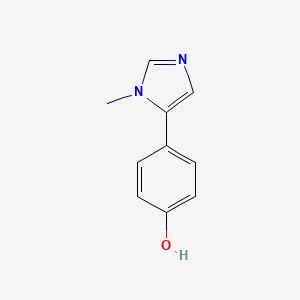

4-(1-Methyl-5-imidazolyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylimidazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWZUAQRIWGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1-Methyl-5-imidazolyl)phenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(1-Methyl-5-imidazolyl)phenol

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif is integral to the development of novel therapeutic agents, notably as a reactant in the synthesis of WNT pathway modulators and histamine H3 receptor antagonists for neurological disorders.[1][2] This guide provides a comprehensive overview of robust and efficient synthetic pathways to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary, field-proven strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical copper-catalyzed Ullmann-type condensation, followed by selective N-methylation. Each pathway is evaluated based on efficiency, substrate availability, scalability, and mechanistic rationale, providing the necessary insights for informed experimental design.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including the amino acid histidine and drugs like cimetidine and metronidazole.[3][4] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5] The 4-(imidazolyl)phenol moiety, in particular, combines the versatile imidazole core with a phenolic group, a common pharmacophore for hydrogen bonding and potential metabolic modification. Consequently, developing efficient and scalable synthetic routes to substituted imidazoles like this compound is a critical endeavor in advancing drug development programs.[6]

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of our strategic approach. The disconnection of the C-C bond between the phenyl and imidazole rings suggests a cross-coupling strategy (Pathway I). Alternatively, disconnection of the N-C bond of the imidazole ring suggests a pathway involving the formation of the aryl-imidazole bond followed by methylation or building the imidazole ring onto the phenol moiety (Pathway II).

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach is arguably the most efficient and versatile contemporary method for constructing the C(aryl)-C(heteroaryl) bond. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[7][8]

Conceptual Framework & Causality

The core of this strategy involves the palladium-catalyzed coupling of a halogenated 1-methylimidazole derivative with a suitably protected hydroxyphenylboronic acid. 4-Methoxyphenylboronic acid is the ideal coupling partner, as the methoxy group is a robust protecting group for the phenol that can be cleanly removed in a final step. The choice of a palladium catalyst and ligand is critical; phosphine-based ligands like SPhos or XPhos are often employed for heteroaryl couplings to promote efficient oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[7]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-methylimidazole

-

To a solution of 4(5)-bromo-1H-imidazole (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq.), dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting regioisomers (4-bromo and 5-bromo) are often separable by column chromatography.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel purged with an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1-methylimidazole (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a ligand like SPhos (0.05 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-(1-methyl-1H-imidazol-5-yl)anisole, is purified by silica gel column chromatography.

Step 3: Demethylation to yield this compound

-

Dissolve the purified 4-(1-methyl-1H-imidazol-5-yl)anisole (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add boron tribromide (BBr₃) (1.5-2.0 eq., typically as a 1M solution in DCM) dropwise. The reaction is highly exothermic and releases HBr gas.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer multiple times with a more polar solvent mixture like DCM/isopropanol.

-

The combined organic layers are dried, filtered, and concentrated to yield the final product, which can be further purified by recrystallization or chromatography.

Mechanistic Insights: The Suzuki Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Synthetic Pathway II: Ullmann Condensation & N-Methylation

This classical approach relies on copper-catalyzed C-N bond formation, known as the Ullmann condensation or reaction.[10][11] While often requiring higher temperatures than palladium-catalyzed methods, it can be a cost-effective alternative. A logical sequence involves first creating the C(aryl)-C(imidazole) bond to form 4-(1H-imidazol-5-yl)phenol, followed by a selective N-methylation.

Conceptual Framework & Causality

A plausible route to the 4-(1H-imidazol-5-yl)phenol intermediate is via a multi-component reaction or by coupling a pre-formed imidazole. However, a more direct adaptation of the Ullmann principle involves coupling imidazole with a p-halophenol derivative. A patent for the related 4-(imidazol-1-yl)phenol describes coupling p-bromoanisole with imidazole using a copper catalyst, followed by demethylation.[12] For our target, we would need to synthesize 4-(1H-imidazol-5-yl)phenol first and then perform a regioselective N-methylation. The phenolic proton is more acidic than the imidazole N-H proton, but under appropriate basic conditions, the imidazole nitrogen can be selectively alkylated.

Experimental Protocol

Step 1: Synthesis of 4-(1H-Imidazol-5-yl)phenol This intermediate can be synthesized via several methods, including the condensation of 4-hydroxybenzaldehyde with an α-aminoketone or via a metal-catalyzed cross-coupling of a 5-haloimidazole with a protected phenol, followed by deprotection.

Step 2: Selective N-Methylation

-

Dissolve 4-(1H-imidazol-5-yl)phenol (1 eq.) in a polar aprotic solvent like DMF.

-

Add a carefully selected base. A milder base like potassium carbonate (K₂CO₃, 1.2 eq.) is preferred to minimize O-methylation of the phenol. The choice of base and reaction temperature is critical to achieve N-selectivity over O-selectivity.

-

Add methyl iodide (1.1 eq.) to the mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by LC-MS. The formation of two N-methylated regioisomers (1-methyl-5-aryl and 1-methyl-4-aryl) is possible, along with the O-methylated byproduct.

-

Upon completion, the reaction is worked up by adding water and extracting with ethyl acetate.

-

The desired product, this compound, must be carefully isolated from its regioisomer and any byproducts using preparative HPLC or column chromatography.

Data Summary and Comparison

| Parameter | Pathway I: Suzuki-Miyaura Coupling | Pathway II: N-Methylation Route |

| Key Reaction | Pd-catalyzed C-C bond formation[13] | Selective N-alkylation |

| Overall Yield | Generally Good to Excellent | Moderate, dependent on selectivity |

| Conditions | Mild (Room Temp to 100 °C) | Mild (Room Temp) |

| Regioselectivity | High (pre-defined by halo-imidazole) | Moderate to Low (N1 vs. N3 vs. O) |

| Catalyst Cost | Higher (Palladium) | Lower (or none for methylation) |

| Scalability | Generally excellent | Challenging due to purification |

| Purification | Standard chromatography | Potentially difficult separation of isomers |

Characterization

The final product, this compound, is typically a white to brown solid. Its identity and purity must be confirmed through a combination of standard analytical techniques.

-

¹H NMR: Expected to show characteristic signals for the methyl group (singlet, ~3.6-3.8 ppm), aromatic protons on both the phenol and imidazole rings, and a broad singlet for the phenolic -OH.

-

¹³C NMR: Will display distinct signals for all 10 carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₀N₂O (174.20 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling pathway (Pathway I) represents the most robust, reliable, and high-yielding strategy. Its inherent control over regioselectivity and tolerance for various functional groups make it the superior choice for both laboratory-scale synthesis and potential scale-up. The final demethylation step is a well-established and high-yielding transformation.

While the N-methylation approach (Pathway II) appears more direct, it is fraught with significant challenges in controlling regioselectivity. The potential for generating a mixture of N-methyl and O-methyl isomers necessitates complex and often low-yielding purification steps, rendering it less practical for efficient synthesis. Therefore, for researchers requiring reliable access to high-purity this compound, the Suzuki-Miyaura pathway is the recommended and authoritative approach.

References

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link][14]

-

4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][15]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link][11]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry - ACS Publications. [Link][13]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][9]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link][8]

-

Synthesis of 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol. Processes of Petrochemistry and Oil Refining. [Link][3]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link][4]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link][5]

-

Preparation method of 4-(imidazole-1-yl) phenol. Google Patents. [12]

-

Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link][6]

Sources

- 1. This compound | 74730-75-9 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. ppor.az [ppor.az]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(1-Methyl-5-imidazolyl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Methyl-5-imidazolyl)phenol is a small molecule featuring a phenol group linked to a methylated imidazole ring. While direct, comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of pharmacologically active agents. This technical guide synthesizes information from analogous compounds and foundational pharmacological principles to propose and detail two primary, plausible mechanisms of action: antagonism of the histamine H3 receptor (H3R) and modulation of the canonical Wnt/β-catenin signaling pathway. This document provides the scientific rationale for each proposed mechanism and furnishes detailed, field-proven experimental protocols for their investigation in a research and drug development context.

Introduction

The confluence of a phenolic hydroxyl group and an N-methylated imidazole ring in this compound suggests a rich potential for biological activity. Phenolic compounds are a well-established class of molecules with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, often exerting their influence through the modulation of key signaling pathways.[1][2][3][4] The imidazole moiety is a critical pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and coordinate with metallic centers within enzymes.[5][6] This electron-rich heterocyclic system is a cornerstone of many enzyme inhibitors and receptor ligands.[5][6]

Notably, this particular chemical scaffold has been identified as a precursor in the synthesis of both WNT pathway modulators and histamine H3 receptor antagonists, providing a strong rationale for investigating these two pathways as primary mechanisms of action. This guide will now delve into the scientific basis for each of these potential mechanisms and provide robust protocols for their experimental validation.

Part 1: Antagonism of the Histamine H3 Receptor

Scientific Rationale

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine. It also functions as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[7] The imidazole ring is a quintessential feature of histamine itself and, consequently, a foundational component of many H3 receptor ligands, both agonists and antagonists.[5][8][9][10] The nitrogen atoms in the imidazole ring are critical for interaction with key residues in the H3 receptor binding pocket. Numerous potent and selective H3 receptor antagonists incorporate a 4-substituted imidazole scaffold.[6][8][11] The phenoxy moiety of this compound can be envisioned to occupy a lipophilic pocket within the receptor, a common feature in the structure-activity relationships of H3 antagonists.[4][6] Therefore, it is highly plausible that this compound acts as a competitive antagonist at the H3 receptor, thereby increasing the release of histamine and other neurotransmitters, a mechanism with therapeutic potential in various neurological disorders.

Experimental Validation

To ascertain the activity of this compound at the H3 receptor, a multi-tiered experimental approach is recommended, progressing from initial binding assessment to functional characterization.

This assay directly measures the affinity of the test compound for the H3 receptor by assessing its ability to displace a known radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for H3R radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H3 receptor in appropriate growth medium.[12]

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radioligand [3H]Nα-methylhistamine (a commonly used H3R agonist radioligand), and varying concentrations of this compound.[13][14]

-

For determination of non-specific binding, include wells with a high concentration of an unlabeled, potent H3R ligand (e.g., 10 µM clobenpropit).[13]

-

Incubate the plate with shaking for a defined period (e.g., 2 hours at 25°C) to reach binding equilibrium.[13]

-

-

Detection and Data Analysis:

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[14]

-

Quantitative Data Summary:

| Parameter | Description | Expected Outcome for an Active Compound |

| Ki (nM) | Inhibition constant, a measure of binding affinity. | A low nanomolar to micromolar value. |

The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist on cAMP levels.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for H3R cAMP functional assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed CHO-K1 cells stably expressing the human H3 receptor into a 96-well plate and culture overnight.[6]

-

-

Compound Treatment:

-

Pre-incubate the cells with a range of concentrations of this compound.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to all wells except the negative control.[15]

-

-

cAMP Measurement:

-

After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit.[15]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

An effective antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 value from the resulting sigmoidal curve.

-

Quantitative Data Summary:

| Parameter | Description | Expected Outcome for an Antagonist |

| IC50 (nM) | The concentration of the compound that restores 50% of the agonist-inhibited cAMP response. | A potent antagonist will have a low nanomolar to micromolar IC50 value. |

Part 2: Modulation of the Canonical Wnt/β-catenin Signaling Pathway

Scientific Rationale

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[16] Its dysregulation is a hallmark of many cancers. A key event in this pathway is the stabilization of β-catenin, which then translocates to the nucleus, complexes with TCF/LEF transcription factors, and activates the transcription of target genes.[16] Several studies have demonstrated that imidazole-containing compounds can modulate this pathway.[1][2][3][17] Some pyridinyl imidazoles have been shown to inhibit Wnt/β-catenin signaling by interfering with β-catenin-dependent transcriptional activity.[1][17] Furthermore, imidazole itself has been reported to promote the degradation of β-catenin, thereby inhibiting Wnt signaling and cell migration.[18] Given these precedents, it is plausible that this compound could act as an inhibitor of the Wnt/β-catenin pathway.

Experimental Validation

A series of assays can be employed to investigate the effect of this compound on the Wnt/β-catenin pathway, from reporter gene activity to the expression of endogenous target genes and the abundance of key pathway proteins.

This is a widely used method to specifically measure the transcriptional activity of the β-catenin/TCF/LEF complex.

Experimental Workflow: TOP/FOP Flash Assay

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. cAMP Hunter™ Human HRH3 (H3) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 7. Histamine H3 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jcancer.org [jcancer.org]

Spectroscopic Analysis of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Methyl-5-imidazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the principles and expected outcomes for the analysis of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in the referenced literature at the time of this writing, this guide will establish a robust framework for its characterization. This is achieved by detailing the theoretical underpinnings of each technique, presenting standardized protocols for data acquisition, and providing expert interpretation of predicted spectral features based on the analysis of closely related analogues and foundational spectroscopic principles.

Introduction: The Structural Significance of this compound

The imidazole ring is a cornerstone of many biologically active molecules, and its derivatives are widely explored in pharmaceutical research.[1] The title compound, this compound, combines the electron-rich imidazole moiety with a phenolic group, creating a structure with potential applications as a building block in the synthesis of novel therapeutic agents or functional materials. Accurate and unambiguous structural elucidation is the bedrock of any such development program. Spectroscopic analysis provides the necessary tools to confirm the identity, purity, and detailed molecular structure of a synthesized compound.

This guide will delve into the multifaceted spectroscopic signature of this compound. Each section is dedicated to a specific spectroscopic technique, providing not just the procedural steps, but the scientific rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected Chemical Shifts and Multiplicities:

| Predicted Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Rationale for Assignment |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | 1H | The acidic proton of the hydroxyl group is typically a broad singlet and its chemical shift is concentration and solvent dependent. |

| Imidazole H-2 | 7.8 - 8.2 | Singlet | 1H | The proton at the 2-position of the imidazole ring is deshielded due to the adjacent nitrogen atoms and typically appears as a singlet. |

| Imidazole H-4 | 7.0 - 7.4 | Singlet | 1H | The proton at the 4-position of the imidazole ring will appear as a singlet. |

| Phenolic Protons (ortho to -OH) | 6.8 - 7.2 | Doublet | 2H | These protons are ortho to the electron-donating hydroxyl group and will be shielded, appearing upfield as a doublet due to coupling with the meta protons. |

| Phenolic Protons (meta to -OH) | 7.2 - 7.6 | Doublet | 2H | These protons are meta to the hydroxyl group and will appear as a doublet due to coupling with the ortho protons. |

| N-Methyl Protons | 3.6 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen of the imidazole ring will be a singlet in a region characteristic for N-CH₃ groups. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) Range | Rationale for Assignment |

| Phenolic C-OH (C1') | 155 - 160 | The carbon atom bearing the hydroxyl group is significantly deshielded. |

| Imidazole C-2 | 135 - 140 | The carbon between the two nitrogen atoms in the imidazole ring is deshielded. |

| Imidazole C-5 | 125 - 130 | The carbon atom of the imidazole ring attached to the phenol ring. |

| Imidazole C-4 | 115 - 120 | The remaining sp² carbon of the imidazole ring. |

| Phenolic C-ortho (C2', C6') | 115 - 120 | The ortho carbons of the phenol ring are shielded by the hydroxyl group. |

| Phenolic C-meta (C3', C5') | 128 - 132 | The meta carbons of the phenol ring. |

| Phenolic C-para (C4') | 120 - 125 | The carbon of the phenol ring attached to the imidazole ring. |

| N-Methyl Carbon | 30 - 35 | The carbon of the N-methyl group appears in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the imidazole and phenol rings.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₀N₂O, with a monoisotopic mass of approximately 174.08 g/mol . A prominent peak corresponding to the molecular ion is expected.

-

Key Fragmentation Pathways: While the exact fragmentation is determined experimentally, predictable pathways for related phenols and imidazoles can be anticipated.[2]

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺ at m/z 175.09.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

-

Tandem MS (MS/MS): To investigate fragmentation, the molecular ion (or protonated molecule) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing the data to elucidate the fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

Based on the functional groups in this compound and data from analogous compounds, the following characteristic absorption bands are anticipated.

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |

| 3000-3100 | C-H stretch | Aromatic and Imidazole C-H |

| 2850-2960 | C-H stretch | N-Methyl |

| 1600-1620 & 1450-1500 | C=C stretch | Aromatic ring |

| 1500-1580 | C=N stretch | Imidazole ring |

| 1200-1260 | C-O stretch | Phenolic C-O |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Expected UV-Vis Absorption

The conjugated system encompassing the phenol and imidazole rings is expected to exhibit characteristic π → π* transitions. Phenol itself shows absorption maxima around 270 nm.[3] The imidazole moiety will also contribute to the UV absorption. Therefore, one or more strong absorption bands are predicted in the 250-300 nm range.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A quartz cuvette filled with the pure solvent is used as a reference.

-

The sample solution is placed in another quartz cuvette in the sample beam path.

-

The spectrum is recorded over a range of approximately 200-400 nm.

-

The wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values are determined.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the definitive characterization of this compound. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the molecular structure, confirm the purity, and establish a detailed spectroscopic profile of this compound. This foundational data is indispensable for any further investigation into its potential applications in drug discovery and materials science. It is recommended that future work on the synthesis of this molecule includes the public deposition of its experimental spectral data to facilitate further research in the scientific community.

References

-

Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC. Available at: [Link]

-

Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H- imidazol-2-yl]phenol. IUCrData, 5(1), x191690. Available at: [Link]

-

Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. National Center for Biotechnology Information. Available at: [Link]

-

Yurdakul, Ş., & Badoğlu, S. (2015). An FT-IR and DFT study of the free and solvated 4-(imidazol-1-yl)phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 614-622. Available at: [Link]

-

Mostaghni, F. (2021). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. Available at: [Link]

-

UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. (n.d.). ResearchGate. Available at: [Link]

-

Phenol, 4-(1,1-dimethylpropyl)-. (n.d.). NIST WebBook. Available at: [Link]

-

Mostaghni, F. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177. Available at: [Link]

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). [PDF]. Available at: [Link]

-

Chouaih, A., et al. (2012). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 28(2), 735-742. Available at: [Link]

-

Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(82), 78951-78959. Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Available at: [Link]

Sources

Biological activity of 4-(1-Methyl-5-imidazolyl)phenol

An In-depth Technical Guide to the Biological Activity of 4-(1-Methyl-5-imidazolyl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental frameworks to facilitate further investigation into its therapeutic potential.

Introduction: The Significance of the Imidazole Scaffold and the Emergence of this compound

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][5] The versatility of the imidazole scaffold makes it a privileged structure in the design of novel therapeutics.

This compound emerges as a significant building block within this chemical space. While comprehensive biological data on this specific molecule is still developing, its known applications as a reactant in the synthesis of modulators for critical signaling pathways, such as the WNT pathway, and as a precursor for histamine H3 receptor antagonists, highlight its potential for therapeutic innovation.[6][7] This guide will delve into these areas, providing a robust framework for its scientific exploration.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in biological systems.

| Property | Value | Source |

| CAS Number | 74730-75-9 | [6][8][9] |

| Molecular Formula | C₁₀H₁₀N₂O | [9] |

| Molecular Weight | 174.20 g/mol | [9] |

| Synonyms | 4-(1-methyl-1H-imidazol-5-yl)Phenol, 4-(3-methylimidazol-4-yl)phenol | [6] |

Potential Biological Activities and Mechanistic Exploration

The utility of this compound is currently recognized in two primary areas of drug discovery: the modulation of the WNT signaling pathway and the antagonism of the histamine H3 receptor.

WNT Signaling Pathway Modulation

The WNT signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has been identified as a key reactant in the preparation of biphenylimidazolylphenoxyacetamide derivatives, which are being investigated as WNT pathway modulators.[6]

The following workflow outlines a systematic approach to screen and characterize novel compounds derived from this compound for their ability to modulate WNT signaling.

TOP/FOP-Luciferase Reporter Assay

-

Cell Culture: Culture HEK293T cells (or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of the test compounds. Include a positive control (e.g., WNT3a conditioned media) and a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The ratio of TOP/FOP activity indicates the level of WNT pathway activation.

Quantitative PCR (qPCR) for WNT Target Gene Expression

-

Cell Treatment and RNA Extraction: Treat a relevant cancer cell line (e.g., SW480, which has high endogenous WNT signaling) with the hit compounds for 24 hours. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for WNT target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD.[7] this compound serves as an important intermediate in the synthesis of potential H3 receptor antagonists.[7]

A robust evaluation of potential H3 receptor antagonists involves determining their binding affinity and functional activity.

Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293).

-

Binding Reaction: Incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

-

Assay Principle: This assay measures the activation of G proteins upon receptor agonism. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Reaction Mixture: Incubate the H3 receptor-expressing membranes with a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine), [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Measurement: After incubation, separate the bound [³⁵S]GTPγS and measure the radioactivity.

-

Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value.

Data Summary and Interpretation

The following table presents hypothetical data that could be generated from the experimental workflows described above for a series of compounds derived from this compound.

| Compound ID | WNT Reporter Assay IC50 (µM) | H3 Receptor Binding Ki (nM) | H3 Functional Assay IC50 (nM) |

| Derivative A | 0.5 ± 0.1 | >1000 | >1000 |

| Derivative B | >50 | 15 ± 2.5 | 25 ± 4.1 |

| Derivative C | 2.1 ± 0.4 | 5.2 ± 0.8 | 8.9 ± 1.3 |

Interpretation:

-

Derivative A shows potent and selective activity as a WNT pathway inhibitor.

-

Derivative B demonstrates moderate potency and selectivity as an H3 receptor antagonist.

-

Derivative C exhibits dual activity, with higher potency towards the H3 receptor.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents targeting the WNT signaling pathway and the histamine H3 receptor. The experimental frameworks detailed in this guide provide a clear and logical path for the synthesis, screening, and mechanistic characterization of its derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models. The inherent versatility of the imidazole scaffold suggests that further exploration of derivatives of this compound may uncover additional biological activities and therapeutic applications.

References

-

This compound - MySkinRecipes. Available from: [Link]

-

CAS NO. 74730-75-9 | this compound | Catalog SY012405 | Arctom. Available from: [Link]

-

Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol - Processes of Petrochemistry and Oil Refining. Available from: [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

-

Imidazole and its biological activities: A review | iMedPub. Available from: [Link]

-

Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC - NIH. Available from: [Link]

-

Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Available from: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom. Available from: [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Available from: [Link]

Sources

- 1. ppor.az [ppor.az]

- 2. imedpub.com [imedpub.com]

- 3. longdom.org [longdom.org]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 74730-75-9 [amp.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound CAS#: 74730-75-9 [m.chemicalbook.com]

- 9. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)phenol: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imidazole Scaffold in Scientific Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry and biology.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, have made it a privileged scaffold in a vast array of biologically active molecules and functional materials.[1]

The history of imidazole chemistry dates back to 1858 with the first synthesis of the parent imidazole molecule by Heinrich Debus. Since then, the development of synthetic methodologies to access substituted imidazoles has been a continuous and fruitful area of research, driven by the discovery of their diverse biological activities. Imidazole derivatives are found at the core of numerous pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.

This guide focuses on a specific derivative, 4-(1-Methyl-5-imidazolyl)phenol, which incorporates both the versatile imidazole nucleus and a reactive phenol moiety. The strategic placement of the methyl group on one nitrogen and the phenol group on a carbon atom of the imidazole ring creates a molecule with distinct chemical characteristics and potential for further functionalization.

The Enigma of Discovery: A Historical Perspective

A comprehensive search of scientific databases and patent literature for the initial discovery and synthesis of this compound (CAS Number: 74730-75-9) did not yield a definitive primary source. This suggests that its first preparation may be documented in older, less accessible literature or as a non-central component of a broader study.

However, the historical development of synthetic routes to substituted imidazoles provides a strong foundation for understanding how this molecule could have been first synthesized. Early methods, such as the Debus synthesis, involved the condensation of a dicarbonyl compound, an aldehyde, and ammonia. While effective for certain substitution patterns, these methods often lacked regioselectivity.

The advent of more sophisticated and regioselective synthetic strategies, such as the Van Leusen imidazole synthesis, has provided chemists with powerful tools to construct highly functionalized imidazoles with precise control over substituent placement. It is through the application of such modern synthetic methodologies that the preparation of this compound can be rationally approached.

Synthetic Pathways to this compound

Given the absence of a documented initial synthesis, a plausible and efficient synthetic route to this compound can be designed based on established principles of imidazole chemistry. A logical retrosynthetic analysis points towards a multi-step synthesis starting from readily available precursors.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed synthesis utilizes a convergent strategy, building the imidazole core and then introducing the methyl group.

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions, the hydroxyl group of 4-hydroxybenzaldehyde is first protected, for example, as a methoxy group.

-

Reaction: 4-Hydroxybenzaldehyde is reacted with a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) to yield 4-methoxybenzaldehyde.

Step 2: Imidazole Ring Formation

The formation of the 1,5-disubstituted imidazole ring can be achieved through various methods. A plausible approach involves the reaction of 4-methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) and an appropriate amine source.

-

Reaction: 4-Methoxybenzaldehyde is condensed with an amine (e.g., ammonia or a precursor) and TosMIC in a suitable solvent to form the 5-(4-methoxyphenyl)-1H-imidazole.

Step 3: N-Methylation of the Imidazole Ring

The secondary amine in the imidazole ring is then methylated.

-

Reaction: The 5-(4-methoxyphenyl)-1H-imidazole is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to yield 1-methyl-5-(4-methoxyphenyl)-1H-imidazole.

Step 4: Deprotection of the Phenolic Hydroxyl Group

The final step involves the removal of the protecting group from the phenol.

-

Reaction: The methoxy group of 1-methyl-5-(4-methoxyphenyl)-1H-imidazole is cleaved using a demethylating agent like boron tribromide (BBr₃) to afford the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 74730-75-9 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Potential Applications in Research and Development

The unique structural features of this compound make it an attractive candidate for various applications in drug discovery and materials science.

-

Medicinal Chemistry: The imidazole scaffold is a well-established pharmacophore. The presence of a phenolic hydroxyl group provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets. The N-methyl group can influence the compound's pharmacokinetic properties.

-

Material Science: Phenolic compounds are known for their antioxidant properties. The incorporation of the imidazole moiety could lead to the development of novel antioxidants with unique properties. Furthermore, the molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

-

Chemical Biology: As a fluorescent molecule, it could potentially be used as a probe to study biological systems. The phenol group can be functionalized with reporter groups for various bioanalytical applications.

Conclusion

This compound represents an intriguing molecule at the intersection of imidazole and phenol chemistry. While its historical origins remain to be fully elucidated, modern synthetic chemistry provides clear and efficient pathways for its preparation. The structural motifs present in this compound suggest a range of potential applications, particularly in the realm of medicinal chemistry. This guide serves to provide a foundational understanding of this molecule, encouraging further investigation into its synthesis, properties, and utility in scientific research and development.

References

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved from [Link]

Sources

In Silico Modeling of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide for Drug Discovery Researchers

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(1-Methyl-5-imidazolyl)phenol, a heterocyclic compound with potential applications in modulating the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the rationale behind targeting the Wnt pathway, specifically focusing on β-catenin, and provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations. This guide emphasizes the "why" behind each methodological choice, ensuring a robust and reproducible computational workflow. All protocols are designed to be accessible, utilizing widely adopted and often open-source software. The ultimate goal is to equip researchers with the knowledge and practical steps to computationally evaluate the potential of this compound and similar small molecules as therapeutic agents.

Introduction: The Therapeutic Potential of Targeting the Wnt Pathway with this compound

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological macromolecules. This compound, a specific derivative, has been identified as a reactant in the synthesis of biphenylimidazolylphenoxyacetamide derivatives, which have been explored as modulators of the Wnt signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is implicated in a variety of diseases, including cancer.

The canonical Wnt signaling pathway is a highly conserved cascade that plays pivotal roles in embryonic development and adult tissue homeostasis.[3][4] Aberrant activation of this pathway, often leading to the accumulation of β-catenin, is a hallmark of many cancers, particularly colorectal cancer.[3][4] This makes the components of the Wnt pathway, and β-catenin in particular, attractive targets for therapeutic intervention.[5][6] Small molecules that can modulate the interactions of β-catenin are therefore of significant interest in oncology drug discovery.

This guide will focus on the in silico evaluation of this compound as a potential binder to β-catenin, a key effector of the canonical Wnt signaling pathway. We will employ a multi-step computational approach, beginning with molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Foundational Concepts in In Silico Drug Discovery

In silico drug discovery utilizes computational methods to simulate, predict, and analyze the interactions between a drug candidate and its biological target.[7] This approach offers several advantages, including the ability to screen large libraries of compounds virtually, prioritize candidates for experimental testing, and gain insights into the molecular basis of drug action, thereby reducing the time and cost of drug development.

Key computational techniques employed in this guide include:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is widely used for virtual screening and to understand the binding mode of a ligand.

-

Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes.

-

MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is used to calculate the binding free energy of a protein-ligand complex from the snapshots of an MD simulation.[9][10][11]

Workflow for In Silico Modeling of this compound

The following diagram illustrates the comprehensive workflow that will be detailed in this guide.

Detailed Methodologies

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step for any successful in silico modeling study.

The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular modeling software.

Step-by-Step Protocol for Ligand Preparation:

-

Obtain 2D Structure:

-

The 2D structure and SMILES string can be obtained from PubChem or drawn using a chemical sketcher.

-

SMILES: CN1C=NC=C1C2=CC=C(C=C2)O

-

-

Generate 3D Conformation:

-

Use a program like Avogadro or the online server CORINA to convert the 2D structure or SMILES string into a 3D structure.

-

Save the structure in a standard format like .mol2 or .sdf.

-

-

Energy Minimization and Charge Assignment:

-

The initial 3D structure should be energy minimized to obtain a low-energy conformation.

-

Software like UCSF Chimera or AutoDockTools can be used for this purpose.

-

Assign partial charges to the atoms. For small molecules, Gasteiger charges are commonly used.

-

-

Prepare for Docking:

-

Convert the prepared ligand structure to the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

-

We will use the crystal structure of human β-catenin for our study. A suitable structure can be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3SL9 , which is a structure of β-catenin in complex with BCL9.[2][12]

Step-by-Step Protocol for Protein Preparation:

-

Download PDB File:

-

Go to the RCSB PDB website (rcsb.org) and download the PDB file for 3SL9.

-

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.

-

Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (BCL9 peptide). We are interested in the apo-like structure of the binding site.

-

Inspect the protein for any missing residues or atoms and model them if necessary. For this tutorial, we will proceed with the available structure.

-

-

Add Hydrogens and Assign Charges:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign partial charges to the protein atoms. The AMBER force field is a common choice for proteins.

-

UCSF Chimera's "Dock Prep" tool is an excellent resource for automating these steps.

-

-

Prepare for Docking:

-

Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

-

Part 2: Molecular Docking

Molecular docking will be performed using AutoDock Vina, a widely used open-source program.

Step-by-Step Protocol for Molecular Docking:

-

Define the Binding Site (Grid Box):

-

Identify the binding pocket on β-catenin. In the absence of a known binding site for our ligand, we can target the site where BCL9 binds, as this is a known protein-protein interaction hotspot.

-

In AutoDockTools, define a grid box that encompasses this binding site. The size and center of the grid box are crucial parameters.

-

-

Configure AutoDock Vina:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analyze Docking Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and β-catenin.

-

Table 1: Example Docking Configuration Parameters

| Parameter | Value | Description |

| receptor | protein.pdbqt | Path to the prepared protein file. |

| ligand | ligand.pdbqt | Path to the prepared ligand file. |

| center_x | [Coordinate] | X-coordinate of the grid box center. |

| center_y | [Coordinate] | Y-coordinate of the grid box center. |

| center_z | [Coordinate] | Z-coordinate of the grid box center. |

| size_x | [Dimension] | Size of the grid box in the X-dimension (in Angstroms). |

| size_y | [Dimension] | Size of the grid box in the Y-dimension (in Angstroms). |

| size_z | [Dimension] | Size of the grid box in the Z-dimension (in Angstroms). |

| exhaustiveness | 8 | Computational effort to search for the best pose. |

Part 3: Molecular Dynamics Simulation

To assess the stability of the docked complex, we will perform a molecular dynamics (MD) simulation using GROMACS, a versatile and high-performance MD package.[7][13][14]

Step-by-Step Protocol for MD Simulation:

-

Prepare the System:

-

Use the best-ranked docked pose of the β-catenin-ligand complex as the starting structure.

-

Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or ACPYPE.

-

Place the complex in a simulation box (e.g., a cubic box) and solvate it with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.

-

NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach equilibrium and to sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand.

-

-

Part 4: Binding Free Energy Calculation

We will use the MM-PBSA method to estimate the binding free energy of the β-catenin-ligand complex.

Step-by-Step Protocol for MM-PBSA Calculation:

-

Extract Snapshots:

-

Extract snapshots (frames) from the production MD trajectory at regular intervals.

-

-

Run g_mmpbsa:

-

Use the g_mmpbsa tool, which is compatible with GROMACS trajectories, to perform the MM-PBSA calculations.[11]

-

This tool calculates the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

-

Analyze Results:

-

The output will be the estimated binding free energy (ΔG_bind) and its components. A more negative ΔG_bind indicates a more favorable binding affinity.

-

Table 2: Example Binding Free Energy Components

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| ΔG_bind | Total binding free energy |

Interpretation of Results and Future Directions

The results of this in silico workflow will provide valuable insights into the potential of this compound as a β-catenin inhibitor.

-

Docking results will suggest a plausible binding mode and provide an initial estimate of the binding affinity.

-

MD simulations will reveal the stability of the proposed binding pose and highlight key interactions that are maintained over time.

-

Binding free energy calculations will offer a more quantitative measure of the binding affinity.

It is crucial to remember that these are computational predictions and must be validated through experimental studies. Promising in silico results should be followed up with in vitro assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to experimentally determine the binding affinity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of this compound as a potential modulator of the Wnt signaling pathway. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate valuable data to guide their drug discovery efforts. The emphasis on understanding the rationale behind each step ensures that the generated models are not only predictive but also interpretable, paving the way for the rational design of novel and more potent therapeutic agents.

References

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2023, June 15). YouTube. Retrieved from [Link]

-

GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. Retrieved from [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. Retrieved from [Link]

-

GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]

-

PDB ID: 7AFW. Beta-Catenin in complex with compound 6. RCSB PDB. Retrieved from [Link]

- Molecular Docking Studies to Evaluate Small Molecule Inhibitors of Wnt/Betacatenin Signaling Pathway. (2021). International Journal of Life Science and Pharma Research.

- Molecular docking analysis of proflavin with the Wnt p

-

AutoDock Tutorial. The Scripps Research Institute. Retrieved from [Link]

-

How to run a Molecular Dynamics simulation using GROMACS. (2022, August 3). Compchems. Retrieved from [Link]

-

Running molecular dynamics simulations using GROMACS. (2023, November 9). ELIXIR TeSS. Retrieved from [Link]

-

A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. (2023, September 26). Medium. Retrieved from [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Retrieved from [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023, April 29). ChemCopilot. Retrieved from [Link]

-

PDB ID: 7AR4. Crystal structure of beta-catenin in complex with cyclic peptide inhibitor. RCSB PDB. Retrieved from [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved from [Link]

-

Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023, April 8). Medium. Retrieved from [Link]

- Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. (2022). Journal of Medicinal Chemistry.

- Emerging Direct Targeting β-C

- Imidazole: Having Versatile Biological Activities. (2015). Journal of Chemistry.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Chemical Sciences Journal.

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved from [Link]

- Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). Expert Opinion on Drug Discovery.

- g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. (2014).

-

PDB ID: 8Y0P. Beta-Catenin in complex with peptide 301. RCSB PDB. Retrieved from [Link]

-

AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2023, August 5). YouTube. Retrieved from [Link]

-

PDB ID: 3SL9. X-ray structure of Beta catenin in complex with Bcl9. Protein Data Bank Japan. Retrieved from [Link]

-

Tutorials - g_mmpbsa. GitHub. Retrieved from [Link]

-

Small Molecules that Inhibit the β-catenin/BCL9 Interaction. Moffitt Cancer Center. Retrieved from [Link]

- Wnt/beta-Catenin Signaling and Small Molecule Inhibitors. (2014). Current Pharmaceutical Design.

-

4-(1,4,5-Triphenyl-1h-imidazol-2-yl)phenol. PubChem. Retrieved from [Link]

-

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem. Retrieved from [Link]

-

4-amino-2-(1H-imidazol-5-yl)phenol. PubChem. Retrieved from [Link]

-

4-methyl-1H-imidazole-5-carbaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. rcsb.org [rcsb.org]

- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 4. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. moffitt.org [moffitt.org]

- 7. GROMACS Tutorials [mdtutorials.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. m.youtube.com [m.youtube.com]

- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3sl9 - X-ray structure of Beta catenin in complex with Bcl9 - Summary - Protein Data Bank Japan [pdbj.org]

- 13. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

The Structure-Activity Relationship of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide for Drug Discovery Professionals

Introduction

The confluence of a phenolic moiety and a substituted imidazole ring within a single molecular scaffold presents a compelling starting point for medicinal chemistry exploration. The compound 4-(1-methyl-5-imidazolyl)phenol is one such entity, embodying the structural alerts of both a hydrogen-bonding donor/acceptor in the phenol and a versatile coordination and interaction center in the N-methylimidazole. Imidazole-based compounds are known to possess a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of this compound, drawing upon established principles and findings from related chemical series to inform the rational design of novel therapeutic agents. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in publicly available literature, a deductive exploration based on analogous structures can provide significant insights for researchers in drug development.

Core Molecular Architecture and Postulated Biological Significance